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hydrochloride

Cat. No.: B1521658 Get Quote

An In-depth Technical Guide to 3-(Benzyloxy)azetidine Hydrochloride for Advanced

Chemical Synthesis

Introduction
The azetidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability

to confer advantageous physicochemical properties upon drug candidates.[1] As a saturated

four-membered heterocycle, it serves as a bioisostere for various functional groups, often

leading to enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity.

Within this class of compounds, 3-(Benzyloxy)azetidine hydrochloride emerges as a

particularly versatile building block for drug discovery and development. Its structure combines

the rigid azetidine core with a benzyloxy substituent, which can act as a crucial pharmacophoric

element or as a protected hydroxyl group for further synthetic elaboration.

This technical guide provides researchers, scientists, and drug development professionals with

a comprehensive overview of 3-(Benzyloxy)azetidine hydrochloride. It delves into its core

molecular properties, synthesis, safety protocols, and applications, offering field-proven insights

grounded in established chemical principles.

Core Molecular Profile
3-(Benzyloxy)azetidine hydrochloride is a stable, crystalline solid frequently used in the

synthesis of complex molecular architectures. Its fundamental properties are essential for
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accurate experimental design and execution.

The molecular formula, C₁₀H₁₄ClNO, indicates the presence of 10 carbon, 14 hydrogen, 1

chlorine, 1 nitrogen, and 1 oxygen atom.[2][3][4][5] The molecular weight of 199.68 g/mol is a

critical parameter for stoichiometric calculations in reaction planning.[2][3]

Table 1: Key Identifiers and Properties

Property Value Source(s)

Chemical Name
3-(Benzyloxy)azetidine
hydrochloride

CAS Number 897019-59-9 [3]

Molecular Formula C₁₀H₁₄ClNO [2][3][4][5]

Molecular Weight 199.68 g/mol [2][3]

Physical Form Powder or Crystals; Solid [2][5]

Typical Purity ≥95% [5]

| InChI Key| BQTSSUSLZRYTQB-UHFFFAOYSA-N |[2] |

Caption: 2D structural representation of 3-(Benzyloxy)azetidine hydrochloride.

Physicochemical Properties & Safety Protocols
As a hydrochloride salt, this compound is typically a stable, water-soluble solid, making it

convenient for use in a variety of reaction conditions, particularly aqueous media. Proper

handling and storage are paramount to ensure its integrity and the safety of laboratory

personnel.

Storage & Handling:

Storage: The compound should be stored at room temperature under an inert atmosphere

(e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric

contaminants.[3]
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Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

[6] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves, must be worn.

Safety Data: 3-(Benzyloxy)azetidine hydrochloride is classified as harmful and an irritant.[5]

[7] The associated hazard statements necessitate careful handling to mitigate risks.

Table 2: GHS Hazard and Precautionary Statements

Code Statement Classification Source(s)

H302
Harmful if
swallowed.

Acute Toxicity
(Oral)

[5][7]

H315 Causes skin irritation. Skin Irritation [5][7]

H319
Causes serious eye

irritation.
Eye Irritation [5][7]

H332 Harmful if inhaled.
Acute Toxicity

(Inhalation)
[5]

H335
May cause respiratory

irritation.

Specific Target Organ

Toxicity
[5][7]

P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

Prevention [5]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

Prevention

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing. | Response | |
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Caption: Safe handling workflow for 3-(Benzyloxy)azetidine hydrochloride.

Synthesis & Mechanistic Insights
The synthesis of 3-(Benzyloxy)azetidine hydrochloride typically involves a multi-step

process starting from more readily available precursors. A common and logical approach

involves the benzylation of a protected 3-hydroxyazetidine derivative, followed by deprotection

and salt formation.

Plausible Synthetic Pathway: The synthesis often begins with 1-benzyl-3-hydroxyazetidine,

which can be prepared from the reaction of benzylamine and epichlorohydrin.[8] The hydroxyl

group is then etherified, and the N-benzyl protecting group is subsequently removed via

hydrogenolysis before final conversion to the hydrochloride salt.

Causality in Experimental Design:

Choice of Base (e.g., NaH): A strong base like sodium hydride is used for the Williamson

ether synthesis step. It is highly effective at deprotonating the hydroxyl group of 3-

hydroxyazetidine, forming a potent nucleophilic alkoxide that readily reacts with benzyl

bromide.

Protecting Group Strategy: The N-benzyl group is a common choice for protecting the

azetidine nitrogen. It is stable under the basic conditions of the etherification but can be

cleanly removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C),

which will not cleave the benzyl ether.
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Salt Formation: The final step involves treating the free base with hydrochloric acid (often as

a solution in a solvent like ether or dioxane). This converts the basic nitrogen into a stable,

crystalline, and easily handled hydrochloride salt.

Experimental Protocol: Synthesis of 3-(Benzyloxy)azetidine hydrochloride

Step 1: Benzylation of 1-(Diphenylmethyl)-3-hydroxyazetidine.

To a stirred solution of 1-(diphenylmethyl)-3-hydroxyazetidine in anhydrous

tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq.,

60% dispersion in mineral oil) portion-wise.

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen

evolution ceases.

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC for the

disappearance of starting material.

Carefully quench the reaction by the slow addition of water. Extract the product with ethyl

acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 1-(diphenylmethyl)-3-

(benzyloxy)azetidine.

Step 2: Deprotection and Salt Formation.

Dissolve the crude product from Step 1 in methanol.

Add palladium on carbon (10 wt. %) to the solution.

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) and stir vigorously for 16-24 hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with

methanol.
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Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether

and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum

to afford 3-(Benzyloxy)azetidine hydrochloride as a white solid.

1-Protected-3-hydroxyazetidine
1. NaH, THF

2. Benzyl Bromide 1-Protected-3-(benzyloxy)azetidine

Williamson Ether Synthesis

1. H₂, Pd/C
2. HCl in Ether

3-(Benzyloxy)azetidine
hydrochloride

Deprotection & Salt Formation

Click to download full resolution via product page

Caption: High-level synthetic workflow for 3-(Benzyloxy)azetidine hydrochloride.

Analytical Characterization
Confirming the identity and purity of the final product is a critical, self-validating step in any

synthesis. Standard spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary

tools for structural elucidation. The ¹H NMR spectrum would be expected to show

characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), a

singlet for the benzylic CH₂ protons (~4.5 ppm), and multiplets for the azetidine ring protons.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular

weight. For the free base (C₁₀H₁₃NO), the expected monoisotopic mass is 163.10 g/mol .[9]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional

groups, such as the C-O-C stretch of the ether and the N-H stretches of the protonated

amine.

Table 3: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted Shift
(ppm)

Multiplicity Integration

Phenyl (Ar-H) 7.25 - 7.40 m 5H

Benzylic (O-CH₂-Ph) ~4.5 s 2H

Azetidine (CH-O) ~4.2 m 1H

Azetidine (CH₂) 3.5 - 3.9 m 4H

| Amine (NH₂⁺) | Broad | s | 2H |

Applications in Drug Discovery
3-(Benzyloxy)azetidine hydrochloride is a valuable intermediate due to the distinct roles its

structural components can play in a drug molecule.

As a Scaffold: The azetidine ring provides a rigid, three-dimensional exit vector that can

orient substituents in a defined space, which is crucial for optimizing binding interactions with

biological targets.

As a Protected Hydroxyl Group: The benzyloxy group serves as a stable protecting group for

a 3-hydroxyazetidine core. The benzyl ether can be cleaved under reductive conditions at a

later stage in a synthetic sequence to unmask a hydroxyl group, which can then be used for

further functionalization or as a key hydrogen bond donor.

Pharmacophoric Contribution: The entire benzyloxy-azetidine moiety can be incorporated as

a key part of a pharmacophore, contributing to target affinity through hydrophobic and polar

interactions.
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Caption: Role as a versatile intermediate in multi-step synthesis.

Conclusion
3-(Benzyloxy)azetidine hydrochloride is a high-value chemical building block with a well-

defined molecular profile and established handling protocols. Its utility is rooted in the unique

structural and chemical properties of the azetidine ring combined with the versatility of the

benzyloxy group. A thorough understanding of its synthesis, properties, and safety

requirements, as detailed in this guide, empowers researchers to effectively leverage this

compound in the design and execution of innovative drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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